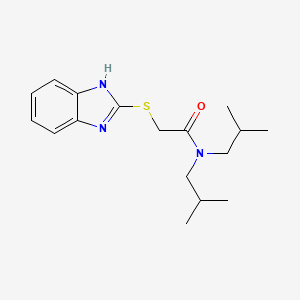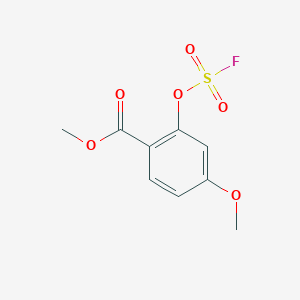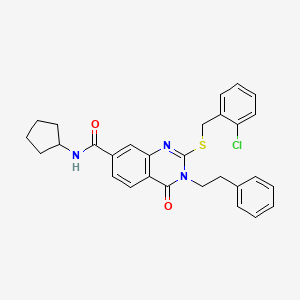![molecular formula C17H12N4O2S B2651760 4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886908-90-3](/img/structure/B2651760.png)
4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzene ring, an oxadiazole ring, and several functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the cyano and amide groups could influence its polarity, solubility, and reactivity.Applications De Recherche Scientifique
1. Crystal Structure and Biological Studies
The compound is part of a series of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, characterized for their crystal structures and observed for intermolecular hydrogen bonds. These compounds, closely related to the target molecule, have shown potent antioxidant and antibacterial activities, especially against Staphylococcus aureus (Karanth et al., 2019).
2. Anticancer Evaluation
Derivatives of 4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities. Notably, some derivatives exhibited higher anticancer activities than the reference drug, showcasing their potential in cancer treatment (Ravinaik et al., 2021).
3. Photolysis and Chemical Transformations
Research indicates that irradiation of 1,3,4-oxadiazoles, a structural component of the target compound, in certain conditions leads to complex chemical transformations. These processes result in the formation of various compounds, showcasing the intricate chemistry and potential applications of the compound in synthetic organic chemistry (Tsuge et al., 1977).
4. Corrosion Inhibition
Certain derivatives of 1,3,4-oxadiazoles have been studied for their corrosion inhibition properties, particularly for protecting mild steel in sulphuric acid environments. These studies involve a comprehensive analysis using various techniques, indicating the compound's potential application in material science and engineering (Ammal et al., 2018).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in biological systems .
Propriétés
IUPAC Name |
4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-24-14-5-3-2-4-13(14)16-20-21-17(23-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMXRTGHRUWKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2651685.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2651691.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)



